2,2-Dimethyl-2H-chromene
Description
The 2H-Chromene Scaffold: Significance in Organic and Medicinal Chemistry
The 2H-chromene scaffold, a bicyclic oxygen-containing heterocycle, is a privileged structure in the fields of organic and medicinal chemistry. acs.orgmsu.edusquarespace.com This structural motif is present in a wide array of natural products, pharmaceuticals, and drug candidates. acs.orgmsu.edu Compounds featuring the 2H-chromene core exhibit a remarkable diversity of biological and pharmacological activities. msu.eduacs.org
The significance of the 2H-chromene scaffold is underscored by its association with numerous therapeutic properties, including:
Anticancer frontiersin.orgnih.govmdpi.com
Antimicrobial and antibacterial acs.orgfrontiersin.orgnih.govmdpi.com
Anti-inflammatory acs.orgacs.org
Anticonvulsant frontiersin.orgnih.gov
Antidiabetic acs.orgfrontiersin.orgnih.gov
Antituberculosis frontiersin.orgnih.gov
Antioxidant acs.org
The versatility of the 2H-chromene ring system makes it an attractive target for synthetic chemists. acs.orgfrontiersin.org Its structure serves as a foundational element for the design and development of new drug candidates. frontiersin.org The broad spectrum of biological activities has spurred considerable interest in creating new and more efficient methods for synthesizing these molecular skeletons. msu.eduuva.nl For instance, 3-nitro-2H-chromenes have been extensively studied as potential antitumoral agents. mdpi.com Furthermore, the 2H-chromene framework is not only crucial for its medicinal value but also finds applications in materials science, such as in photochromic materials. msu.edumdpi.com
Natural Occurrence and Biosynthetic Relevance of 2,2-Dimethyl-2H-chromenes
The 2,2-dimethyl-2H-chromene moiety is a recurring structural motif found in a variety of bioactive natural products. squarespace.com These compounds are often found in plants and have been isolated from various species. squarespace.comsolubilityofthings.com The presence of this scaffold in nature highlights its biosynthetic importance and its role in the chemical defense and signaling mechanisms of organisms.
Some notable examples of naturally occurring molecules containing the this compound core include:
Precocenes I and II : These compounds, isolated from the plant Ageratum houstonianum, are known for their anti-juvenile hormone activity in insects. squarespace.comsolubilityofthings.comtandfonline.com
Drummondin A : An antibacterial agent. squarespace.com
Rottlerin : A protein kinase C inhibitor. squarespace.com
Seselin : A natural product with various reported biological activities. squarespace.com
Caloniloide A and B : Isolated from Calophyllum lanigerum, these compounds are potent inhibitors of HIV-1 reverse transcriptase. oup.com
Phaseollin : A phytoalexin with pathological activity. oup.com
Acronycine : An antitumor agent isolated from Acronycia baueri. oup.com
Suksdorfin : Isolated from Lomatium suksdorfii, it exhibits anti-HIV activity. unc.edu
The structural similarity of many 2,2-dimethyl-2H-chromenes to flavonoids suggests their potential health benefits and dietary significance. solubilityofthings.com The natural occurrence of these compounds provides a blueprint for medicinal chemists to design and synthesize novel derivatives with enhanced or specific biological activities. researchgate.net
Academic Research Trajectories in this compound Chemistry
The significant biological activity and natural prevalence of the this compound scaffold have fueled extensive academic research into its synthesis. msu.edusquarespace.com The primary goal has been to develop efficient and selective methods for constructing this heterocyclic system. msu.edursc.org
Research in this area has followed several key trajectories:
Catalytic Synthesis : A major focus has been on the development of catalytic methodologies to synthesize 2H-chromenes. msu.eduuva.nl This includes the use of transition metals like palladium, gold, and cobalt, as well as metal-free organocatalysis. msu.eduuva.nl For example, palladium-catalyzed reactions have been employed for the intramolecular cyclization of prenylated phenols. tandfonline.com Gold catalysts have been shown to be effective for the cycloisomerization of aryl propargyl ethers. uva.nlresearchgate.net
One-Pot Syntheses : To improve efficiency and reduce waste, researchers have developed one-pot procedures. An efficient one-pot synthesis of 2,2-dimethyl-2H-chromenes has been achieved through a Pd(II)-catalyzed coupling and SiO₂-promoted condensation of o-halophenols with 2-methyl-3-buten-2-ol. tandfonline.comtandfonline.com
Microwave-Assisted Synthesis : To accelerate reaction times and improve yields, microwave-assisted synthesis has been explored. This method has been successfully used to synthesize angular 2,2-dimethyl-2H-chromone containing compounds, which are key intermediates for potent anti-HIV agents. unc.edu Another approach involves the base-catalyzed condensation of phenols with 3-methyl-2-butenal (B57294) under microwave irradiation. oup.com
Development of Novel Reagents and Strategies : Research has also focused on using various starting materials and reaction strategies. Salicylaldehydes are common starting materials, and their reaction with different partners through mechanisms like Knoevenagel condensation, oxa-Michael addition, and Wittig reactions has been explored. mdpi.comresearchgate.net The Claisen rearrangement of aryl propargyl ethers is another classic and widely studied method. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies : A significant area of research involves synthesizing analogs of biologically active 2,2-dimethyl-2H-chromenes to understand their structure-activity relationships. For instance, analogs of a novel HIF-1 pathway inhibitor based on the this compound scaffold have been synthesized and evaluated to optimize their pharmacological properties for potential use as anticancer agents. nih.govnih.gov
These research efforts continue to expand the synthetic toolbox available to chemists and facilitate the discovery of new applications for this important class of compounds.
Catalytic Approaches to this compound Synthesis
Catalysis offers a powerful tool for the construction of the this compound ring system, with both transition metals and other catalytic systems being employed. uva.nlresearchgate.net These methods often involve the cyclization of appropriately substituted phenolic precursors.
Transition Metal Catalysis
Transition metals have proven to be particularly effective in catalyzing the synthesis of 2,2-dimethyl-2H-chromenes. smolecule.com Their diverse reactivity allows for a range of synthetic strategies, including cyclizations, cyclocondensations, and rearrangements.
Palladium(II) salts have been successfully utilized to catalyze the intramolecular oxidative cyclization of 2-isoprenyl phenols to afford 2,2-dimethyl-2H-chromenes. tandfonline.com This method has been applied to the synthesis of bioactive natural products such as Precocene-I and Precocene-II. tandfonline.com The reaction proceeds through the coupling of o-halophenols with 2-methyl-3-butyn-2-ol (B105114), followed by a palladium(II)-catalyzed cyclization. researchgate.net Another approach involves the palladium-catalyzed reaction between imidazo[1,2-a]pyridine (B132010) derivatives and 4-bromo-2,2-dialkyl-substituted 2H-chromenes under microwave irradiation, yielding a series of novel 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives in good to excellent yields. nih.gov
Table 1: Palladium(II)-Catalyzed Synthesis of this compound Derivatives
| Starting Materials | Catalyst | Conditions | Product | Yield | Reference |
| 2-Isoprenyl phenols | Palladium(II) salt | Intramolecular oxidative cyclization | 2,2-Dimethyl-2H-chromenes | Not specified | tandfonline.com |
| o-Halophenols and 2-methyl-3-butyn-2-ol | Pd(II) | Coupling and SiO2-promoted condensation | 2,2-Dimethyl-2H-chromenes | Not specified | researchgate.net |
| Imidazo[1,2-a]pyridines and 4-bromo-2,2-dialkyl-2H-chromenes | Palladium | Microwave, 100 W, 120 °C, 20–30 min | 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridines | Good to excellent | nih.gov |
Rhenium catalysts have been employed for the one-pot cyclocondensation of phenols with 2-methyl-3-butyn-2-ol to produce 2,2-dimethyl-2H-chromenes. uva.nldp.tech Specifically, Re(CO)5Cl has been shown to be an effective catalyst for this transformation, affording the desired products in moderate to good yields. uva.nl The reaction is typically carried out in hexane (B92381) at 60 °C and is compatible with various substituted phenols. uva.nl
Table 2: Rhenium-Catalyzed Synthesis of 2,2-Dimethyl-2H-chromenes
| Phenol (B47542) Substrate | Catalyst | Conditions | Product | Yield | Reference |
| Phenol | Re(CO)5Cl | Hexane, 60 °C | This compound | Moderate to Good | uva.nl |
| p-Cresol | Re(CO)5Cl | Hexane, 60 °C | 2,2,6-Trimethyl-2H-chromene | Moderate to Good | uva.nl |
| o-Cresol | Re(CO)5Cl | Hexane, 60 °C | 2,2,8-Trimethyl-2H-chromene | Moderate to Good | uva.nl |
| m-Cresol | Re(CO)5Cl | Hexane, 60 °C | 2,2,7-Trimethyl-2H-chromene | Moderate to Good | uva.nl |
Gold catalysts, such as Ph3PAuNTf2, have demonstrated superiority in the selective synthesis of 2H-chromenes from propargyl aryl ethers. uva.nlresearchgate.net This method proceeds via a cycloisomerization reaction and has been utilized in the concise synthesis of several benzopyran natural products. researchgate.net The reactions are versatile, providing good to high yields with a variety of substituents at room temperature. uva.nl For electron-deficient arenes, slightly higher catalyst loadings and elevated temperatures may be required to achieve excellent yields. uva.nl
Table 3: Gold-Catalyzed Synthesis of 2H-Chromenes
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
| Propargyl aryl ethers | Ph3PAuNTf2 | 25 °C | 2H-Chromenes | Good to High | uva.nl |
| Electron-deficient propargyl aryl ethers | Ph3PAuNTf2 (4 mol%) | 70 °C | 2H-Chromenes | Excellent | uva.nl |
A novel synthetic route to 2H-chromenes has been developed using [CoII(porphyrin)] catalysis. uva.nl This method involves the reaction of salicyl-N-tosylhydrazones and terminal alkynes. uva.nl The reaction proceeds through a metallo-radical activation mechanism, where the cobalt(II) complex generates a Co(III)-carbene radical intermediate. uva.nlacs.orgresearchgate.net This intermediate then undergoes radical addition to the alkyne, followed by a hydrogen atom transfer from the phenolic hydroxyl group to form the 2H-chromene product. uva.nlacs.orgresearchgate.net This protocol tolerates a wide range of substrates with both electron-donating and -withdrawing groups. uva.nl
Table 4: Cobalt-Catalyzed Synthesis of 2H-Chromenes
| Substrates | Catalyst | Mechanism | Product | Reference |
| Salicyl-N-tosylhydrazones and terminal alkynes | [CoII(porphyrin)] | Metallo-radical activation, radical addition, hydrogen atom transfer | 2H-Chromenes | uva.nl |
Iron(III) chloride has been utilized as a catalyst for the regioselective intramolecular hydroaryloxylation of 2-propargyl phenols to synthesize substituted chromenes. uva.nl To favor the formation of the six-membered benzopyran ring over the five-membered benzofuran, an aniline (B41778) additive is used. uva.nl Good yields of the corresponding chromenes are obtained with 20 mol % of iron(III) chloride and 2 equivalents of aniline. uva.nl This method consistently favors the 6-endo-dig cyclization pathway. uva.nl Iron(III) salts also catalyze the tandem rearrangement/hetero-Diels-Alder reaction of 2H-chromenes to yield tetrahydrochromeno heterocycles. nih.govnih.gov
Table 5: Iron(III)-Catalyzed Synthesis of Chromenes
| Substrate | Catalyst System | Key Feature | Product | Reference |
| 2-Propargyl phenols | FeCl3 (20 mol %), Aniline (2 equiv) | Predominant 6-endo-dig cyclization | Substituted Chromenes | uva.nl |
| 2H-Chromenes | FeCl3·6H2O | Tandem rearrangement/hetero-Diels-Alder | Tetrahydrochromeno heterocycles | nih.govnih.gov |
Synthetic Methodologies for 2,2-Dimethyl-2H-chromenes and Their Derivatives
The synthesis of 2,2-dimethyl-2H-chromenes, a core structure in many natural products and biologically active compounds, has been the focus of extensive research. Various catalytic methodologies have been developed to construct this heterocyclic scaffold efficiently. These methods can be broadly categorized into metal-catalyzed reactions and organocatalytic or metal-free approaches. This article details specific catalytic systems, focusing on their mechanisms, scope, and key research findings.
1 Metal-Catalyzed Syntheses
Metal-based catalysts, leveraging elements from lanthanides to transition metals and post-transition metals, offer powerful tools for the synthesis of chromene derivatives through various cyclization and condensation strategies.
6 Ytterbium-Catalyzed Condensations
Ytterbium(III) triflate (Yb(OTf)₃) has been identified as an effective Lewis acid catalyst for a range of organic transformations, including the synthesis of heterocyclic compounds. smolecule.com A two-step synthesis of 2,2-dimethyl-2H-chromenes utilizing ytterbium triflate has been reported, starting from a salicylaldehyde (B1680747) and an olefin. crossref.orguva.nl
Table 1: Ytterbium-Catalyzed Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Key Process | Outcome | Reference |
| Salicylaldehydes | 2-Methylpropene | Yb(OTf)₃ | Two-step condensation and cyclization | Moderate yields; sensitive to certain substituents. | crossref.org |
7 Aluminum-Catalyzed Cyclizations
Aluminum-based Lewis acids, particularly aluminum chloride (AlCl₃), are employed in the synthesis of chromene rings through intramolecular cyclization pathways. One notable application involves the cyclization of 3-(perfluoroalkyl)-3-phenoxypropenals. In the presence of AlCl₃, these substrates undergo an intramolecular cyclization to yield 2-(fluoromethyl)- and 2-(perfluoroalkyl)-2-hydroxy-2H-chromenes with moderate to high yields. researchgate.net This method is quite general, tolerating a variety of substituted starting materials. The reaction is proposed to proceed through a dehydration-hydration rearrangement sequence following the formation of an initial 2-(perfluoroalkyl)-4H-chromen-4-ol intermediate. researchgate.net
In a related application, AlCl₃ has been used to catalyze the Pechmann condensation of phenols with β-oxodithioesters under solvent-free conditions. duke.edu This reaction, conducted at 130 °C with 10 mol % of AlCl₃, produces 2H-chromene-2-thiones in good yields (63-85%). The process is particularly efficient for polyhydroxy phenols like resorcinol (B1680541) and pyrogallol. duke.edu
Table 2: Aluminum-Catalyzed Synthesis of 2H-Chromene Derivatives
| Reactants | Catalyst | Conditions | Product | Yield | Reference |
| 3-(Perfluoroalkyl)-3-phenoxypropenals | AlCl₃ | N/A | 2-(Perfluoroalkyl)-2-hydroxy-2H-chromenes | Moderate to High | researchgate.net |
| Phenols, β-Oxodithioesters | AlCl₃ (10 mol%) | 130 °C, Solvent-free | 2H-Chromene-2-thiones | 63-85% | duke.edu |
8 Eco-Zinc Catalysis
A novel and environmentally conscious approach to 2H-chromene synthesis is "eco-catalysis," which utilizes metals derived from biological sources. crossref.orgscielo.org.co Specifically, an "Eco-Zn" catalyst has been developed from the phytoextraction of zinc by hyperaccumulating plants, such as Noccaea caerulescens. crossref.orgresearchgate.net This green chemistry approach provides an efficient method for synthesizing 2H-chromenes, including the natural insect growth regulator, precocene I, with yields reported as high as 91%. scielo.org.coresearchgate.net
The reaction is typically carried out by boiling the substrates in anhydrous toluene (B28343) for 2-4 hours. scielo.org.co The Eco-Zn catalyst can be used either directly or supported on montmorillonite (B579905) K10. scielo.org.co This methodology is noted for being as effective as, or superior to, traditional methods, providing good to excellent yields (60-98%). scielo.org.coresearchgate.net It is particularly well-suited for less reactive substrates like phenol and naphthol, which often require harsher conditions in conventional syntheses. researchgate.net
Table 3: Eco-Zinc Catalyzed Synthesis of 2H-Chromenes
| Catalyst | Source | Key Features | Product Example | Yield | Reference |
| Eco-Zn | Noccaea caerulescens (Zn-hyperaccumulating plant) | Environmentally friendly, efficient for poor reactive substrates. | Precocene I | 91% | scielo.org.coresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylchromene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXKWTPDZMBKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC=CC=C2O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179813 | |
| Record name | 2,2-Dimethyl-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2513-25-9 | |
| Record name | 2,2-Dimethyl-2H-1-benzopyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002513259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-DIMETHYL-2H-1-BENZOPYRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M07GJA13Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2,2 Dimethyl 2h Chromenes and Their Derivatives
2 Organocatalytic and Metal-Free Acid/Base Catalysis
Metal-free catalytic systems, relying on organocatalysts or simple Brønsted and Lewis acids, represent a significant and sustainable branch of chromene synthesis. google.com These methods avoid the cost and potential toxicity associated with metal catalysts and often offer unique reactivity and selectivity.
1 Brønsted Acid Catalysis
Brønsted acids are versatile catalysts for the synthesis of 2H-chromenes through various reaction pathways. These reactions often proceed via the in situ generation of an ortho-quinone methide intermediate, which then undergoes a ring-closing reaction. researchgate.net
One approach involves the homodimerization of 2H-chromenes, which can be catalyzed by Brønsted acid-derived metal-organic frameworks (MOFs), yielding tetrahydrochromeno heterocycles. researchgate.net A proposed mechanism involves a hydride shift followed by an ortho-quinone methide cycloaddition. researchgate.net Simpler Brønsted acids have also been employed. For instance, a synergistic system using an achiral Lewis acid and a Brønsted acidic phosphoric acid catalyst has been developed for the C-C bond formation between chromene acetals and ethyl diazoacetate. sigmaaldrich.com While some reactions can be promoted by acids like trifluoroacetic acid (TFA), it's noted that in certain carbonyl-olefin metathesis reactions, TFA alone leads to full conversion of the starting material without forming the desired chromene product, highlighting the need for a specific catalytic system. mdpi.com A metal-free protocol catalyzed by a Brønsted acid has been developed for the reaction of alkynyl thioethers with o-hydroxybenzyl alcohols, leading to polysubstituted 2H-chromenes through a formal [4+2] annulation.
Table 4: Examples of Brønsted Acid-Catalyzed Reactions for Chromene Synthesis
| Catalyst System | Reactants | Reaction Type | Key Intermediate | Reference |
| Brønsted acid-derived UiO-66 MOFs | 2H-Chromenes | Homodimerization | ortho-Quinone methide | researchgate.net |
| Phosphoric Acid / Lewis Acid | Chromene acetals, Ethyl diazoacetate | C-C Bond Formation | Oxocarbenium ion | sigmaaldrich.com |
| Brønsted Acid | Alkynyl thioethers, o-Hydroxybenzyl alcohols | [4+2] Annulation | N/A |
2 Lewis Acid Catalysis
Metal-free Lewis acid catalysis provides an alternative to transition metal-based methods for chromene synthesis. mdpi.com These catalysts can promote ring-closing carbonyl-olefin metathesis reactions, although their applicability can be substrate-dependent. mdpi.com For example, iron(III) chloride (FeCl₃), a common Lewis acid, has been shown to catalyze the intramolecular alkyne-carbonyl metathesis of alkynyl ethers of salicylaldehyde (B1680747) to produce 3-substituted 2H-chromenes in high yields. crossref.org This reaction requires 15 mol% of FeCl₃ in acetonitrile (B52724). crossref.org It is noted that simple propargyl ethers with terminal alkynes are not reactive under these conditions. crossref.org
3 Organoboron-Catalyzed Reactions
Organoboron compounds, particularly boronic acids, serve as effective catalysts for constructing the 2H-chromene skeleton. These catalysts can be used in combination with Brønsted acids to promote the condensation of phenols with α,β-unsaturated aldehydes and ketones.
A prominent example is the Petasis reaction, which can be adapted for chromene synthesis. This involves the reaction of salicylaldehydes with potassium vinyltrifluoroborates in the presence of a secondary amine like dibenzylamine, acting as a base, to produce 2-substituted 2H-chromenes in high yields (70-90%). researchgate.net This method is complementary to those using boronic acids directly. researchgate.net Potassium organotrifluoroborates are often preferred as they are typically more stable and easier to handle than the corresponding boronic acids. researchgate.net
Table 5: Organoboron-Catalyzed Synthesis of 2H-Chromenes
| Catalyst/Reagent | Co-catalyst/Base | Reactants | Reaction Type | Yield | Reference |
| Boronic Acid | Brønsted Acid | Phenols, α,β-Unsaturated carbonyls | Condensation/Cyclization | N/A | |
| Potassium Vinyltrifluoroborate | Dibenzylamine | Salicylaldehydes | Petasis Reaction | 70-90% | researchgate.net |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of 2,2-dimethyl-2H-chromene synthesis, microwave irradiation has been successfully employed to significantly reduce reaction times compared to conventional heating methods.
A notable application is the base-catalyzed condensation of phenols with 3-methyl-2-butenal (B57294). oup.com This method provides a simple and facile route to chromenes. For instance, the reaction of 4-hydroxybenzaldehyde (B117250) with 3-methyl-2-butenal in the presence of pyridine (B92270) under microwave irradiation yields this compound-6-carbaldehyde in good yield. oup.com The use of microwave heating can dramatically shorten the reaction time from hours to minutes. oup.comsquarespace.com For example, the conversion of propargyl ethers to chromenes under microwave conditions can reach 94% in just 6 minutes. researchgate.net In contrast, conventional heating might require several hours to achieve a comparable yield. oup.comresearchgate.net
The choice of solvent and reaction conditions under microwave irradiation can be critical. While some reactions proceed efficiently in solvents like pyridine or dimethylformamide (DMF), others have been successfully carried out in less common solvents like deuterated chloroform (B151607) (CDCl3) without the need for a catalyst. squarespace.comnih.govnih.gov The power of the microwave irradiation can also have a favorable effect on the production of the desired 2,2-dimethyl-2H-chromenes. squarespace.com
| Reaction | Method | Catalyst/Solvent | Reaction Time | Yield | Reference |
| 4-Hydroxybenzaldehyde + 3-Methyl-2-butenal | Microwave | Pyridine | Minutes | 68% | oup.com |
| 1-(2,4-Dihydroxyphenyl)ethanone + 4,4-Dimethoxy-2-methyl-2-butanol | Microwave | Pyridine | 4 hours | Improved | nih.gov |
| 1-(2,4-Dihydroxyphenyl)ethanone + 4,4-Dimethoxy-2-methyl-2-butanol | Conventional | Pyridine | 48 hours | 38% | nih.govunc.edu |
| Propargyl ethers to Chromenes | Microwave | - | 6 minutes | 94% | researchgate.net |
| Propargyl ethers to Chromenes | Conventional | - | 12 hours | 88% | researchgate.net |
One-Pot Multicomponent Reactions for this compound Scaffold Construction
One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. researchgate.netorientjchem.org Several MCRs have been developed for the construction of the this compound scaffold and its derivatives. researchgate.netresearchgate.nettandfonline.com
A prominent strategy involves the reaction of a phenol (B47542), an aldehyde, and a source of the "gem-dimethyl" group. For instance, a novel and efficient microwave-assisted one-pot reaction has been developed to synthesize angular 2,2-dimethyl-2H-chromone containing compounds. nih.govunc.edu This reaction is a key step in the synthesis of potent anti-HIV agents and dramatically shortens the reaction time with improved yields compared to traditional methods. nih.govunc.edu
Another example is the synthesis of diethyl 6-bromo-2H-chromene-2,3-dicarboxylate through a reaction between triphenylphosphine (B44618), diethyl acetylenedicarboxylate (B1228247) (DEAD), and 5-bromo-2-hydroxybenzaldehyde. tandfonline.com The kinetics and mechanism of this reaction have been studied, revealing a five-step process where the reaction between the initial adduct of triphenylphosphine and DEAD with the salicylaldehyde is the rate-determining step. tandfonline.com
Catalysts often play a crucial role in these MCRs. For example, AlCl3 has been used as a catalyst for the cyclization of various starting materials to form chromeno[2,3-c]pyrazole derivatives. researchgate.net In some cases, catalyst-free conditions have been developed, utilizing solvents like ethanol (B145695) at room temperature to achieve the synthesis of chromene carbonitriles. orientjchem.org The choice of catalyst can be critical for the success and efficiency of the reaction.
The versatility of MCRs allows for the synthesis of a wide range of substituted 2H-chromenes by varying the starting components. mdpi.comfrontiersin.orgnih.gov This approach is particularly valuable for creating libraries of compounds for biological screening. researchgate.net
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Phenol, Alkynes, Aldehydes | Gallium(III) chloride | Naphthopyrans | uva.nl |
| Salicylaldehydes, Alkynes, Alcohols | L-proline | Functionalized 2H-chromenes | researchgate.net |
| Salicylaldehydes, Acetylenic diesters | p-Toluenesulfonic acid monohydrate, Pyrrolidine | 2H-chromene derivatives | researchgate.net |
| Aryl aldehyde, Active methylene (B1212753) group, 5,5-Dimethyl-1,3-cyclohexanedione | Disodium ethyl (phenyl) amino phosphate | Chromene derivatives | researchgate.net |
| Pyrazole aldehydes, 5,5-Dimethylcyclohexane-1,3-dione, Malononitrile | Catalyst-free, Ethanol, Room temperature | Chromene carbonitriles | orientjchem.org |
Classical and Stoichiometric Synthetic Routes to 2,2-Dimethyl-2H-chromenes
While modern synthetic methods offer significant advantages, classical and stoichiometric routes remain valuable for the synthesis of 2,2-dimethyl-2H-chromenes. These methods often involve well-established chemical transformations and provide reliable access to the target compounds.
Condensation Reactions of Phenols with Carbonyl Compounds
The condensation of phenols with α,β-unsaturated aldehydes or ketones is a fundamental and widely used method for the synthesis of 2,2-dimethyl-2H-chromenes. oup.comsmolecule.com This reaction is typically catalyzed by a base or an acid. oup.comsmolecule.com The reaction is believed to proceed through the formation of a transient ortho-quinone methide intermediate, which then undergoes a 6π-electrocyclization to yield the final chromene product. squarespace.com
A common combination of reactants is a substituted phenol and 3-methyl-2-butenal (prenal). oup.comsquarespace.com The reaction can be carried out under thermal conditions, often requiring prolonged heating at high temperatures. oup.com For example, the reaction of 5,7-dihydroxy-2,2-dimethyl-4-chromanone with 3-methyl-2-butenal under thermal conditions at 140 °C takes 48 hours. oup.com
The choice of catalyst is crucial for the success of the reaction. Pyridine is a commonly used base, while acid catalysts have also been employed. oup.comsmolecule.com However, base-catalyzed reactions can sometimes suffer from low yields and long reaction times. oup.com Zeolite-induced regioselective synthesis of 2H-chromenes from phenols and α-alkynols has also been reported. oup.com
The reaction of phenols with 3-hydroxy-3-methylbut-1-yne using Amberlyst 15 as a catalyst in refluxing benzene (B151609) has been shown to produce 2,2-dimethylchromenes, although yields can be low. mdpi.com Another approach involves the reaction of salicylaldehyde with ethyl 3-methyl-2-butenoate in the presence of a base like potassium carbonate in a solvent such as DMF or DMSO. oup.com
Intramolecular Oxidative Cyclization of 2-Isoprenyl Phenols
The intramolecular oxidative cyclization of 2-isoprenyl phenols (also known as 2-(3-methyl-2-butenyl)phenols) provides a direct route to the this compound ring system. This method is particularly useful for the synthesis of naturally occurring chromenes.
Palladium(II) salts have been effectively used to catalyze this transformation. tandfonline.com For example, the antijuvenile hormones Precocene-I and Precocene-II have been synthesized via the intramolecular oxidative cyclization of the corresponding 2-isoprenyl phenols catalyzed by a palladium(II) salt. tandfonline.com The reaction likely proceeds through an oxypalladation mechanism. tandfonline.com
The reaction of 2-(3-methylbut-2-enyl)phenol (B73192) with palladium(II) chloride or acetate (B1210297) in methanol (B129727) can lead to a mixture of 2,2-dimethylchroman (B156738) and this compound. doi.org The regioselectivity of the cyclization can be influenced by the reaction conditions and the specific palladium catalyst used.
Reactions of 2,2-Dimethylchromans
2,2-Dimethyl-2H-chromenes can be synthesized from their corresponding saturated analogues, 2,2-dimethylchromans. One common method is the oxidation of 2,2-dimethylchromans. squarespace.com
Another approach involves the dehydration of 4-hydroxy-2,2-dimethylchromans. For instance, the Grignard reaction of 2,2-dimethylchroman-4-one-7-ol with phenylmagnesium bromide, followed by workup, can lead to the formation of 2,2-dimethyl-4-phenyl-2H-chromene-7-ol. prepchem.com This reaction proceeds through the addition of the Grignard reagent to the ketone, followed by dehydration of the resulting tertiary alcohol.
Chromium-Carbene Mediated Approaches
Fischer-type chromium carbene complexes have been utilized in elegant and powerful methods for the construction of the 2H-chromene ring system. uva.nlmsu.edu In a remarkable cascade reaction, an α,β-unsaturated Fischer carbene complex of chromium can react with a propargyl ether bearing an alkenyl group on the propargylic carbon to generate both rings of the chromene system in a single step. uva.nlmsu.edu This transformation involves a sequence of a benzannulation reaction, formation of an o-quinone methide, and a final electrocyclization. msu.edu
This methodology has been applied to the synthesis of natural products like lapachenole (B1217967) and racemic vitamin E. uva.nlmsu.edu For the synthesis of vitamin E, the key step involves the reaction of a chromium carbene complex with an internal alkyne to directly form the chromene core. msu.edu
Furthermore, chromene chromium carbene complexes themselves can serve as precursors for more complex structures. For example, the 5-(this compound)methoxylmethylene chromium pentacarbonyl complex undergoes a benzannulation reaction with various alkynes to produce 3H-naphtho[2,1-b]pyrans, which are important scaffolds in photochromic materials and biologically active natural products. acs.orgmsu.eduresearchgate.net
Derivatization and Functionalization of the this compound Nucleus
The this compound scaffold serves as a versatile template for a wide range of chemical modifications. Its aromatic ring and the heterocyclic double bond are key sites for introducing new functionalities, which can significantly alter the molecule's physical, chemical, and biological properties. nih.govpsu.edu Strategic functionalization allows for the synthesis of a diverse library of compounds for various applications. psu.edu
Acylation is a fundamental method for introducing acetyl and formyl groups onto the this compound nucleus, often at the C-6 or C-8 positions, which are commonly found in naturally occurring chromenes. Current time information in Bangalore, IN. However, the sensitivity of the this compound system to strong acids, which can cause resinification, necessitates the use of milder acylation methods. Current time information in Bangalore, IN.
Acetylation: Two primary methods have been successfully employed for the acetylation of 2,2-dimethyl-2H-chromenes. Current time information in Bangalore, IN.
Method A utilizes acetic anhydride (B1165640) with zinc chloride in benzene. The reaction is typically conducted at room temperature for about 3 hours. Current time information in Bangalore, IN.
Method B involves the use of acetic acid and trifluoroacetic anhydride, with the reaction proceeding at room temperature for 6 hours. Current time information in Bangalore, IN.
The orientation of acetylation is influenced by the substituents already present on the aromatic ring. For the parent this compound, the C-6 position is the most reactive. Current time information in Bangalore, IN. However, in derivatives with a methoxy (B1213986) group, the directing effect of this group becomes significant. For instance, the 5-methoxy derivative yields an 8-acetyl product (para to the methoxy group), while the 6-methoxy derivative gives a 7-acetyl product (ortho to the methoxy group). Current time information in Bangalore, IN.
Formylation: The introduction of a formyl group is commonly achieved through the Vilsmeier-Haack reaction, using N-methylformanilide and phosphoryl chloride (Method C). Current time information in Bangalore, IN. This reaction is generally heated to 90°C for 1 hour. Current time information in Bangalore, IN. Similar to acetylation, the regioselectivity of formylation is dependent on the substitution pattern of the chromene ring, with the C-6 position being the most reactive in the unsubstituted chromene. Current time information in Bangalore, IN.
| Method | Reagents | Conditions | Target Group | Ref |
| A | Acetic anhydride, Zinc chloride, Benzene | Room temp, 3 h | Acetyl | Current time information in Bangalore, IN. |
| B | Acetic acid, Trifluoroacetic anhydride | Room temp, 6 h | Acetyl | Current time information in Bangalore, IN. |
| C | N-methylformanilide, Phosphoryl chloride | 90°C, 1 h | Formyl | Current time information in Bangalore, IN. |
Carbaldehyde and carboxylic acid groups are important functionalities that can be introduced into the this compound structure, serving as key intermediates for further synthetic transformations. psu.eduCurrent time information in Bangalore, IN.
The synthesis of this compound-6-carbaldehyde can be achieved through methods such as the Claisen cyclization of a corresponding propargyl ether. nih.govnih.gov For example, 4-hydroxybenzaldehyde can be reacted with 3-chloro-3-methyl-1-butyne (B142711) to form a propargyl ether, which then undergoes cyclization to yield the chromene-6-carbaldehyde. nih.gov
The carboxylic acid functionality can be introduced by the oxidation of a formyl group. For instance, this compound-6-carboxylic acid, also known as anofinic acid, can be prepared by the oxidation of 6-formyl-2,2-dimethyl-2H-chromene. Current time information in Bangalore, IN. Silver oxide is an effective oxidizing agent for this transformation. researchgate.net
| Functional Group | Precursor | Reagents/Method | Ref |
| Carbaldehyde | 4-Hydroxybenzaldehyde | 1. 3-chloro-3-methyl-1-butyne2. Claisen cyclization | nih.gov |
| Carboxylic Acid | 6-Formyl-2,2-dimethyl-2H-chromene | Silver oxide | Current time information in Bangalore, IN.researchgate.net |
The introduction of halogen atoms and other substituents onto the this compound framework provides a route to novel derivatives with potentially enhanced biological activities or utility as synthetic intermediates.
Halogenation: Halogenated 2,2-dimethyl-2H-chromenes can be synthesized through various methods. For instance, 6-bromo-2,2-dimethyl-2H-chromene has been prepared by reacting the chromene with N-bromosuccinimide in a mixture of DMSO and water at a low temperature. google.com The synthesis of 4-chloro-2,2-dimethyl-2H-chromene derivatives can be achieved from the corresponding chroman-4-ones using reagents like phosphorus trichloride. unideb.huunideb.hu The bromination at the C-3 position has been reported for the related 7-methoxy-2,2-dimethylchroman-4-one, which can then be converted to the corresponding chromene. psu.edu Furthermore, o-halophenols can serve as starting materials for the one-pot synthesis of various substituted 2,2-dimethyl-2H-chromenes. tandfonline.com
Other Substitutions: The introduction of sulfonyl groups has been explored to create novel analogs. For example, N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides have been synthesized by reacting the corresponding amine with a heteroarylsulfonyl chloride. nih.gov These sulfonamide derivatives have shown interesting biological activities. nih.gov
Optimization Strategies in this compound Synthesis
The efficiency and selectivity of synthetic routes to 2,2-dimethyl-2H-chromenes are critically dependent on reaction conditions. Optimization of parameters such as solvent, temperature, and reaction time is crucial for maximizing yields and minimizing side products. nih.gov
The choice of solvent can significantly influence the outcome of this compound synthesis. In a study on the synthesis of 2H-benzo[h]chromenes, nonpolar aprotic solvents like dichloromethane (B109758) (CH2Cl2) were found to be favorable, while polar solvents such as methanol (MeOH) and acetonitrile (MeCN), and less polar ethers like diethyl ether (Et2O) and tetrahydrofuran (B95107) (THF) resulted in lower yields. uniten.edu.my For the Claisen cyclization to form the chromene ring, high-boiling solvents like N-methyl-2-pyrrolidone (NMP) (b.p. 202 °C) are effective and can be easily removed during workup. nih.gov In other synthetic approaches, solvents like toluene (B28343) and xylene have been used, often in the presence of an acid catalyst. lookchem.com The synthesis of certain chromene derivatives via a hydrazine-catalyzed reaction showed that ethanol (EtOH) was the optimal solvent in terms of conversion and product formation compared to acetonitrile, dichloroethane (DCE), and methanol. oup.com
| Reaction Type | Favorable Solvents | Less Favorable Solvents | Ref |
| Mannich Cyclization Cascade | Dichloromethane (CH2Cl2) | Methanol, Acetonitrile, Diethyl ether, THF | uniten.edu.my |
| Claisen Cyclization | N-methyl-2-pyrrolidone (NMP) | - | nih.gov |
| Hydrazine-Catalyzed RCCOM | Ethanol (EtOH) | Acetonitrile, Dichloroethane, Methanol | oup.com |
Temperature and reaction time are key parameters that require careful optimization to achieve high yields and selectivity in the synthesis of 2,2-dimethyl-2H-chromenes. Microwave-assisted synthesis has emerged as a powerful tool for optimizing these parameters, often leading to dramatically shortened reaction times and improved yields compared to conventional heating. nih.gov
In one study, the synthesis of an angular this compound was optimized using microwave irradiation. The reaction time was significantly reduced from 48 hours with conventional heating to just 4 hours, with the optimal temperature being 220°C. nih.gov This resulted in a substantial increase in the yield of the desired product. nih.gov
For other reactions, such as the Rauhut–Currier reaction to form 2H-chromenes, increasing the reaction temperature from 70°C to 120°C and extending the reaction time from 1.5 hours to 3 hours led to a significant improvement in the product yield. Similarly, in the hydrazine-catalyzed synthesis of 2H-chromenes, a temperature of 140°C was found to be more effective than 120°C. oup.com
The following table summarizes optimization data from a microwave-assisted synthesis of a this compound derivative. nih.gov
| Temperature (°C) | Reaction Time (h) | Yield (%) | Ref |
| 180 | 2 | 26.6 | nih.gov |
| 200 | 2 | 34.6 | nih.gov |
| 220 | 2 | 45.3 | nih.gov |
| 220 | 3 | 52.1 | nih.gov |
| 220 | 4 | 57.4 | nih.gov |
| 220 | 5 | 53.2 | nih.gov |
Green Chemistry and Sustainable Synthetic Approaches
The principles of green chemistry have become a guiding framework in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. researchgate.net The synthesis of 2,2-dimethyl-2H-chromenes and their derivatives has seen significant innovation in this area, with the development of methodologies that utilize sustainable materials, non-toxic catalysts, and energy-efficient reaction conditions. researchgate.netmdpi.com These approaches not only minimize hazardous waste but also offer advantages in terms of cost-effectiveness, scalability, and ease of purification. researchgate.net Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the application of environmentally benign catalysts and solvents, and the design of one-pot multicomponent reactions. researchgate.netfrontiersin.org
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. unc.eduoup.com In the synthesis of this compound derivatives, microwave-assisted protocols have proven highly effective.
One notable application is the base-catalyzed condensation of phenols with 3-methyl-2-butenal. oup.comoup.com This method provides a simple and facile route to various 2,2-dimethyl-2H-chromenes. Research has shown that reactions which required several hours under thermal conditions could be completed in minutes with comparable or better yields using microwave heating. oup.com For instance, the synthesis of a key intermediate for the natural product eriostemoic acid was significantly expedited. oup.com
A novel and efficient microwave-assisted one-pot reaction was developed to synthesize angular 2,2-dimethyl-2H-chromone containing compounds, which are crucial precursors for potent anti-HIV agents. unc.edu This approach reduced the reaction time from a lengthy 48 hours to just 4 hours, while also improving the yield from less than 40% to a more efficient range. unc.edu The method also offered better control over the formation of undesired linear by-products. unc.edu
Further studies have demonstrated the uncatalyzed, neutral, microwave-assisted condensation of phenols with 3-methyl-2-butenal as a single-step method to prepare 2,2-dimethyl-2H-chromenes. squarespace.com This technique is compatible with sensitive protecting groups and avoids the long reaction times and hazardous solvents associated with many traditional methods. squarespace.com The efficiency of this method was highlighted in the total syntheses of the natural products precocene I and II. squarespace.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Product | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
|---|---|---|---|
| Angular 2,2-dimethyl-2H-chromone | 48 hours, < 40% | 4 hours, Improved Yield | unc.edu |
| Chromene 19 | 48 hours, N/A | 3 hours, N/A | oup.com |
| This compound-6-carbaldehyde | 9 hours, N/A | 20 minutes, 68% | oup.com |
Ultrasound-Assisted Synthesis
Ultrasonic irradiation is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. troindia.in This method has been successfully applied to the synthesis of chromene derivatives, offering benefits such as shorter reaction times, mild conditions, and excellent yields. researchgate.nettroindia.in
One-pot, three-component reactions combining aromatic aldehydes, malononitrile, and resorcinol (B1680541) can be effectively carried out under ultrasound irradiation to produce substituted 2-amino-4H-chromenes. troindia.in The use of a recyclable inorganic double salt (Rochelle salt) as a catalyst in an alcoholic medium represents a green and improved pathway. troindia.in Similarly, potassium titanium oxalate (B1200264) has been used as a catalyst under ultrasonic conditions (40 kHz) to synthesize chromenes in as little as 15 minutes at 40°C, yielding better results than conventional methods. nih.gov These ultrasound-based syntheses demonstrate a significant improvement over traditional methods that often require hazardous organic bases like piperidine. troindia.in
Table 2: Ultrasound-Assisted Synthesis of Chromene Derivatives
| Catalyst | Solvent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Inorganic Double Salt (Rochelle Salt) | Alcohol | Ultrasound, varying temp. | Green pathway, simple workup, excellent yields | troindia.in |
| Potassium Titanium Oxalate Dihydrate | N/A | Ultrasound, 40 kHz, 40°C | Higher yield, 15 min reaction time | nih.gov |
Green Catalysts and Solvents
The choice of catalyst and solvent is central to developing sustainable synthetic protocols. The shift towards non-toxic, recyclable catalysts and environmentally benign solvents like water and ethanol is a cornerstone of green chemistry. researchgate.netacs.org
Catalytic Innovations:
Organocatalysts: Pyridine-2-carboxylic acid (P2CA) has been identified as a highly efficient, sustainable, and recyclable dual acid-base catalyst for the one-pot synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. rsc.orgrsc.org This method, conducted in a water-EtOH mixture, achieves high yields (up to 98%) in short reaction times and boasts excellent green metrics, including a high Atom Economy (99.36%) and a low E-factor (16.68). rsc.orgrsc.org
Nanocatalysts: Magnetic nanocatalysts, such as Fe3O4@SiO2-SO3H, offer high efficiency and easy recovery using an external magnet, making them ideal for green synthesis. jwent.net This catalyst has been used for the synthesis of dihydropyrano[c]chromene derivatives in methanol, achieving yields up to 98%. jwent.net
Geopolymer-Based Catalysts: A novel aminosilane-modified perlite-geopolymer (GPM) has been developed as a heterogeneous, recyclable, and inexpensive catalyst for synthesizing 4H-chromene derivatives at room temperature in ethanol, with yields ranging from 90-98%. acs.org
Ionic Liquids: Acidic ionic liquids have been employed as green and reusable catalytic systems for synthesizing chromenes, demonstrating the versatility of these compounds as environmentally friendly alternatives to traditional acid catalysts. researchgate.netfrontiersin.org
Environmentally Benign Solvents: Many modern syntheses of chromene derivatives are performed in green solvents. The use of a water-ethanol mixture has been shown to significantly reduce reaction times and simplify product isolation. rsc.orgrsc.org Other protocols successfully employ water or ethanol as the sole solvent, minimizing the reliance on volatile and hazardous organic compounds. frontiersin.orgacs.org Furthermore, solvent-free reaction conditions, often paired with microwave heating, represent an even greener alternative, reducing waste at the source. mdpi.com
Table 3: Performance of Various Green Catalysts in Chromene Synthesis
| Catalyst | Reaction Type | Solvent | Yield | Key Features | Reference |
|---|---|---|---|---|---|
| Pyridine-2-carboxylic acid (P2CA) | Multicomponent | Water-EtOH | Up to 98% | Recyclable, excellent green metrics | rsc.orgrsc.org |
| Fe3O4@SiO2-SO3H | Multicomponent | Methanol | Up to 98% | Magnetically separable, reusable | jwent.net |
| Aminosilane-modified geopolymer (GPM) | Multicomponent | Ethanol | 90-98% | Heterogeneous, recyclable, room temp. | acs.org |
Reaction Mechanisms and Chemical Reactivity of 2,2 Dimethyl 2h Chromenes
Elucidation of Reaction Pathways in 2,2-Dimethyl-2H-chromene Synthesis
The synthesis of 2,2-dimethyl-2H-chromenes can be achieved through various reaction pathways, often involving key reactive intermediates that dictate the course of the reaction. These pathways include mechanisms centered around quinone methide intermediates, metallo-radical activation, and sequences of electrocyclization and rearrangement.
Quinone Methide Intermediates
A prevalent strategy for constructing the this compound skeleton involves the in situ generation of an o-quinone methide intermediate. squarespace.comcdnsciencepub.com This transient species readily undergoes a 6π-electrocyclization reaction to form the final bicyclic product. squarespace.comnih.gov One common method to generate this intermediate is through the condensation of a phenol (B47542) with an α,β-unsaturated aldehyde, such as 3-methyl-2-butenal (B57294), often facilitated by heat or a catalyst. squarespace.comcdnsciencepub.com For instance, the reaction of a phenol with 3-methyl-2-butenal is believed to proceed via an o-quinone methide intermediate which then cyclizes to the this compound. squarespace.com This approach has been successfully applied to the synthesis of various natural products containing the chromene motif. squarespace.com
Metallo-Radical Activation Mechanisms
A novel approach to the synthesis of 2H-chromenes utilizes metallo-radical catalysis. nih.govacs.orguva.nl Specifically, cobalt(II) complexes of porphyrins can catalyze the reaction between salicyl N-tosylhydrazones and terminal alkynes. nih.govacs.orguva.nl The mechanism involves the generation of cobalt(III)-carbene radicals through the activation of the N-tosylhydrazone. nih.govacs.orguva.nl These carbene radicals then undergo a radical addition to the terminal alkyne, forming a salicyl-vinyl radical intermediate. nih.govacs.orgresearchgate.net
A subsequent hydrogen atom transfer (HAT) from the phenolic hydroxyl group to the vinyl radical leads to an o-quinone methide intermediate. nih.govacs.orguva.nl This intermediate, having dissociated from the cobalt center, then undergoes a spontaneous endo-cyclic, sigmatropic ring-closing reaction to afford the final 2H-chromene product. nih.govacs.orguva.nl This tandem radical addition-cyclization process is highly regioselective and tolerates a variety of substituents on both the salicylhydrazone and the alkyne. nih.govresearchgate.net
Electrocyclization and Rearrangement Sequences
Electrocyclization is a key step in many this compound syntheses, often following the formation of a key intermediate. As mentioned previously, the 6π-electrocyclization of an o-quinone methide is a common final step in chromene ring formation. squarespace.comnih.gov
Another pathway involves the thermal rearrangement of phenyl propargyl ethers. researchgate.net This reaction proceeds through a Claisen rearrangement to produce an allenyl phenol, which then tautomerizes to an o-quinone methide. uva.nl A subsequent squarespace.comnih.gov-sigmatropic hydrogen shift can lead to another intermediate that undergoes an electrocyclic ring closure to yield the 2H-chromene. uva.nl Similarly, a nih.govacs.org-sigmatropic hydrogen shift in certain dienyl phenols can generate an o-quinone methide intermediate, which then cyclizes via an electrocyclic reaction to form the chromene ring. uva.nl
Intramolecular and Intermolecular Reactivity Patterns
The reactivity of 2,2-dimethyl-2H-chromenes is characterized by both intramolecular and intermolecular reactions. Intramolecularly, the presence of substituents can lead to specific cyclization and rearrangement reactions. For example, intramolecular hydrogen bonding can occur between a hydroxyl group and a nearby carbonyl group in substituted chromenes, influencing their conformation and reactivity. semanticscholar.org
Intermolecularly, 2,2-dimethyl-2H-chromenes can undergo various addition and functionalization reactions. For instance, the reaction of 4-chloro-7-methoxy-2,2-dimethyl-2H-chromene with nitrating agents leads to regioselective nitration of the aromatic ring. rsc.org The chromene double bond can also participate in reactions. For example, under certain conditions, 2,2-dimethyl-2H-chromenes can react with hypervalent iodine reagents, leading to ring contraction to form chromanes and benzofurans. smolecule.com The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the substituents on the chromene ring. smolecule.com
Photochemical Transformations and Ring-Opening Dynamics of 2,2-Dimethyl-2H-chromenes
2,2-Disubstituted-2H-chromenes exhibit interesting photochemical reactivity. Upon irradiation, they can undergo ring-opening to form a transient o-quinoneallide intermediate. rsc.org The fate of this intermediate is highly dependent on the reaction conditions, including the solvent and the presence of sensitizers. rsc.org
For example, irradiation of this compound in methanol (B129727) results in the formation of methanol adducts through 1,4- and 1,6-addition to the o-quinoneallide intermediate. rsc.org In contrast, photolysis in inert solvents like acetone (B3395972) or benzene (B151609) leads to the formation of an allylphenol via a photoinduced 1,7-sigmatropic hydrogen shift. rsc.org
The efficiency of this photochemical ring-opening is notably dependent on the excitation wavelength. acs.orgresearchgate.net This mode-dependent photoreaction is attributed to the specific vibrational modes excited. acs.orgresearchgate.net The relaxation from the electronically excited state involves a combination of in-plane and out-of-plane vibrational modes, with a specific out-of-plane mode being crucial for the C-O bond cleavage and subsequent decay back to the ground state. acs.orgresearchgate.net Experimental evidence for the photochemical ring-opening of 2,2-dimethyl-7,8-benzo(2H)chromene suggests a low activation energy barrier for this process. acs.orgresearchgate.net More recent studies using transient absorption and fluorescence spectroscopy on related chromene systems have further elucidated the ultrafast nature of the excited-state decay and ring-opening, which occurs on a sub-picosecond to picosecond timescale. researchgate.net
Regioselectivity and Stereoselectivity in this compound Reactions
Regioselectivity is a critical aspect of this compound synthesis and functionalization. In syntheses starting from substituted phenols, the cyclization to form the chromene ring can occur at different positions on the aromatic ring. However, many methods exhibit high regioselectivity. For instance, the microwave-assisted synthesis of 2,2-dimethyl-2H-chromenes from phenols and 3-methyl-2-butenal shows remarkable regioselectivity, with the chromene ring forming at a specific ortho position relative to the hydroxyl group, even when other positions are sterically accessible. squarespace.com Similarly, the cobalt-catalyzed synthesis from salicyl N-tosylhydrazones and alkynes is highly regioselective. nih.govresearchgate.net
Stereoselectivity becomes important when chiral centers are introduced into the this compound scaffold. For example, the Sharpless asymmetric dihydroxylation of 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one can be used to create cis-diols with high enantioselectivity. acs.org The subsequent stereochemistry can be either retained or inverted through reactions like the Steglich esterification or the Mitsunobu reaction, respectively, allowing for the synthesis of all four possible stereoisomers of a 3,4-disubstituted chromane (B1220400) derivative. acs.org While some catalytic systems, such as certain chiral porphyrin catalysts in cobalt-mediated synthesis, have not shown enantioselectivity, uva.nl the development of stereoselective methods remains an active area of research.
Below is a table summarizing the regioselective synthesis of various this compound derivatives.
| Starting Phenol | Product | Yield (%) | Reference |
| Phloroacetophenone | Octandrenolone | 89 | squarespace.com |
| 3-Methoxyphenol | 7-Methoxy-2,2-dimethyl-2H-1-benzopyran (Precocene I) | Not specified | cdnsciencepub.com |
| 1-(2,4-Dihydroxyphenyl)ethanone | 1-(5-Hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone | 38 | unc.edu |
| 4-Hydroxyacetophenone | 1-(2,2-Dimethyl-2H-chromen-6-yl)ethan-1-one | 70.8 | acs.org |
Theoretical and Computational Investigations of 2,2 Dimethyl 2h Chromene Systems
Quantum Chemical Methodologies Applied to 2,2-Dimethyl-2H-chromenes
Quantum chemical methodologies are powerful tools for investigating the properties of chromene systems at the atomic and electronic levels.
Density Functional Theory (DFT) is a widely used computational method to study the structural, electronic, and vibrational properties of chromene derivatives. researchgate.netdoaj.org DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to compute molecular geometries and vibrational frequencies. researchgate.netdoaj.org These theoretical calculations have shown good agreement with experimental data from FT-IR, UV-vis, and NMR spectroscopy. researchgate.netdoaj.org
DFT studies have been instrumental in understanding the electronic properties of chromene derivatives. For instance, in a study of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, DFT was used to calculate the molecular electrostatic potential surface, Mulliken charges, and Fukui functions to identify electrophilic and nucleophilic sites. africaresearchconnects.com This information is crucial for predicting the molecule's reactivity and potential interactions with biological targets. africaresearchconnects.com
Furthermore, DFT has been applied to investigate the reaction mechanisms involving chromene derivatives. For example, in the synthesis of 2H-chromenes, DFT calculations supported a proposed metallo-radical mechanism by revealing the formation of a salicyl−vinyl radical intermediate. uva.nl Similarly, potential energy scans using DFT have been used to determine the most stable tautomeric forms of quinoline-chalcone-chromene hybrids and to estimate the energy barriers for proton transfer. semanticscholar.org
The versatility of DFT is also evident in its application to study the noncovalent interactions that govern the three-dimensional crystal structure of chromene derivatives, often in conjunction with Hirshfeld surface analysis. researchgate.netdoaj.org
Table 1: Applications of DFT in the Study of Chromene Derivatives
| Application Area | Specifics of Investigation | Key Insights |
| Structural Analysis | Optimization of molecular geometry, calculation of vibrational frequencies. | Provides stable conformations and predicted spectroscopic data that correlate well with experimental results. researchgate.netdoaj.org |
| Electronic Properties | Calculation of molecular electrostatic potential, Mulliken charges, Fukui functions. | Identification of reactive sites (electrophilic and nucleophilic) within the molecule. africaresearchconnects.com |
| Reaction Mechanisms | Investigation of transition states and reaction pathways. | Elucidation of mechanisms, such as radical-mediated cyclizations in the synthesis of 2H-chromenes. uva.nl |
| Intermolecular Interactions | Analysis of noncovalent interactions using methods like Hirshfeld surfaces. | Understanding of crystal packing and the forces governing the 3D structure. researchgate.netdoaj.org |
While DFT is a workhorse in computational chemistry, wave function-based methods offer an alternative and sometimes more accurate approach, especially for systems with strong electron correlation or for calculating excited state properties. cecam.orgq-chem.com These methods directly approximate the wave function of a system, which in principle can be systematically improved to converge to the exact solution of the Schrödinger equation. q-chem.com
For chromene derivatives, wave function-based methods like Hartree-Fock have been used as a reference for comparison with DFT results. researchgate.net More advanced methods, such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), are particularly suited for studying photochemical reactions and electronic spectra where multiple electronic states are involved. While specific applications of CASPT2//CASSCF to 2,2-dimethyl-2H-chromene are not extensively documented in the provided results, the general applicability of these methods to complex organic molecules is well-established. nih.gov
Wave function-based approaches are also employed to calculate various molecular properties. nih.gov For a triazole-based symmetric chromene derivative, wave function-based properties such as molecular electrostatic potential, localized orbital locator, average local ionization energy, and electron localization function were reported to provide insights into the molecule's stability and reactivity. researchgate.net
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of this compound derivatives is key to understanding their chemical behavior. Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. walshmedicalmedia.com A smaller gap generally implies higher reactivity. biointerfaceresearch.com
For various chromene derivatives, FMO analysis has been performed using DFT calculations to understand their reactivity. metu.edu.trresearchgate.net For instance, in a study of tetrahydro-4H-chromene derivatives, FMO visualizations were used to examine the reactivity of the compounds. metu.edu.tr Similarly, for quinoline-chalcone-chromene hybrids, DFT calculations of HOMO and LUMO energies helped to identify the most stable stereoisomers. tandfonline.com In another example, FMO analysis of a novel acrylonitrile (B1666552) derivative of furo[3,2-g]chromen-5-one was used to discuss various spectroscopic and quantum chemical parameters. bohrium.com
Table 2: Representative HOMO-LUMO Energy Gaps for Chromene Derivatives
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Tetrahydro-4H-chromene derivatives metu.edu.tr | Varies | Varies | Varies |
| Quinoline-chalcone-chromene hybrids tandfonline.com | Varies | Varies | Varies |
| Furo[3,2-g]chromen-5-one derivative bohrium.com | Varies | Varies | Varies |
| 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime nih.gov | Varies | Varies | Varies |
Note: Specific energy values are highly dependent on the exact molecular structure and the level of theory used for the calculation.
Reaction Mechanism Energetics and Transition State Characterization
Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions by calculating the energetics of reaction pathways and characterizing the structures of transition states. msu.edu For the synthesis of 2,2-dimethyl-2H-chromenes, theoretical studies have been employed to understand the underlying reaction mechanisms.
For example, the synthesis of fluoro-substituted 2,2-dimethyl-2H-chromenes was proposed to proceed through a tandem intramolecular Wittig and Claisen rearrangement. msu.edu Computational studies can be used to calculate the activation energies for such steps, providing insight into the feasibility of the proposed mechanism. In another study on the synthesis of 2H-chromenes, two competing transition states were proposed, with the favored one being determined by steric factors. msu.edu
DFT calculations have also been used to support a metallo-radical mechanism for the synthesis of 2H-chromenes, where the formation of a key salicyl−vinyl radical intermediate was investigated. uva.nl Furthermore, in the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis to form 2H-chromenes, the transition state energies for different substrates were calculated, revealing significantly lower energy barriers for certain substrates. nih.gov
Molecular Dynamics and Conformational Analysis of this compound Derivatives
Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the dynamic behavior and accessible conformations of molecules. These methods are particularly useful for understanding the flexibility of molecules and their interactions with their environment.
For chromene derivatives, molecular docking studies, often followed by MD simulations, have been used to investigate their binding modes with biological targets. metu.edu.tr For instance, the binding of a tetrahydro-4H-chromene derivative to the L-type calcium channel was studied using these methods, revealing a binding pose similar to other known blockers. metu.edu.tr In another study, docking and molecular dynamics simulations suggested that certain chromene derivatives may act as DNA intercalators. tandfonline.com
Conformational analysis is also crucial for understanding the structure-activity relationships of these compounds. For example, the most stable conformation of 2H-chromene derivatives has been determined using molecular mechanics conformational analysis. tandfonline.com In a study of a new oxime derivative of 7-hydroxy-4-methyl-2-oxo-2H-chromene, the possible conformers were studied to find the most stable one, and its dimer form was also optimized. nih.gov Potential energy scans at the DFT level have also been employed to determine the most stable conformations of quinoline-chalcone-chromene hybrids. semanticscholar.org
Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)
Global and local reactivity descriptors derived from conceptual DFT provide a quantitative measure of the chemical reactivity of molecules. chemrxiv.org These descriptors are useful for predicting how a molecule will behave in a chemical reaction.
Global Reactivity Descriptors
Global reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, describe the reactivity of the molecule as a whole. walshmedicalmedia.com The electrophilicity index (ω), in particular, has been proposed as a descriptor of biological activity. researchgate.net It measures the stabilization in energy when a system acquires additional electronic charge from the environment. ijopaar.com A higher electrophilicity index indicates a greater capacity of a molecule to accept electrons. tandfonline.com
These descriptors have been calculated for various chromene derivatives to understand their reactivity. researchgate.netmetu.edu.tr For instance, the electrophilicity index was used to assess the reactivity of a triazole-based symmetric chromene derivative. tandfonline.com
Table 3: Key Global Reactivity Descriptors
| Descriptor | Definition | Significance |
| Chemical Potential (μ) | The negative of electronegativity. | Describes the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A harder molecule is less reactive. |
| Global Softness (S) | The reciprocal of hardness. | A softer molecule is more reactive. |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. | Quantifies the global electrophilic nature of a molecule. orientjchem.org |
Local Reactivity Descriptors
Local reactivity descriptors, such as Fukui functions, provide information about the reactivity of specific atomic sites within a molecule. walshmedicalmedia.com The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. walshmedicalmedia.com This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attacks. dntb.gov.ua
Fukui functions have been computed for chromene derivatives to pinpoint their electrophilic and nucleophilic sites. doaj.orgafricaresearchconnects.com For example, in the study of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, Fukui functions were used to determine the reactive centers of the molecule. doaj.orgafricaresearchconnects.com
In Silico Docking and Ligand-Target Interactions (Methodological Aspects)
In silico molecular docking has become an essential computational technique in the field of medicinal chemistry for investigating this compound systems. This structure-based drug design method allows researchers to virtually screen and predict the binding conformations and affinities of chromene derivatives with specific biological protein targets. nih.gov The insights gained from these computational studies are instrumental in understanding the mechanism of action at a molecular level and guiding the rational design of new, more potent therapeutic agents. rsc.orgcu.edu.eg
Methodologically, the process involves several key stages, from the preparation of the small molecule ligands and their macromolecular targets to the docking simulation itself and the subsequent analysis of the results.
Ligand and Target Protein Preparation
The accuracy of molecular docking simulations is highly dependent on the quality of the initial structures of both the ligand (the chromene derivative) and the target protein.
Ligand Preparation: The three-dimensional structures of the synthesized chromene compounds are typically generated and optimized before docking. A common approach involves using quantum mechanics-based methods, such as Density Functional Theory (DFT). For instance, in studies of dihydropyrano[3,2-c]chromene derivatives, geometries were optimized using the DFT method with the B3LYP functional and the 6-311G(d,p) basis set, performed with the Gaussian 09 software package. nih.gov Following optimization, programs like Open Babel are often used to convert the structural files into the required format for docking software, such as the Protein Data Bank (PDB) format. nih.gov
Target Protein Preparation: The selection and preparation of the target protein are equally critical. Protein structures are typically obtained from public repositories like the Protein Data Bank (PDB). In some cases, online tools such as the Prediction of Activity of Spectra for Substances (PASS) are used to predict likely biological targets for a given molecule based on its structure. nih.gov For example, the protein 6i1o was identified as a potential target for liver fibrosis treatment for certain chromene derivatives using this method. nih.gov
Once a target protein is selected, it must be prepared for docking. This process generally includes:
Removal of all water molecules and co-crystallized ligands from the PDB file.
Addition of polar hydrogen atoms.
Assignment of partial atomic charges.
Definition of the binding site or "grid box" around the active site cavity where the docking simulation will be focused.
A variety of biological targets have been investigated for their interactions with this compound derivatives, including bacterial DNA gyrases (PDB IDs: 1AJ6 for E. coli and 3G7B for *S. aureus), Potato Virus Y coat protein (PVY CP), and Protein kinase G (PknG) from Mycobacterium tuberculosis. rsc.orgnih.govfrontiersin.org
Docking Simulation and Protocols
With the prepared ligand and target, the molecular docking simulation is performed using specialized software. The choice of software and the docking protocol can influence the outcome. A multi-level docking approach is often employed to increase the reliability of the predictions. This hierarchical method starts with a faster, less precise screening method and progresses to more computationally intensive, accurate calculations for the most promising candidates. frontiersin.org
A representative workflow, as used in the study of chromene glycosides against PknG, includes: frontiersin.org
High Throughput Virtual Screening (HTVS): A rapid initial screening of a large number of compounds.
Standard Precision (SP): The top-scoring compounds from HTVS are re-docked with a more refined scoring function.
Extra Precision (XP): The best candidates from the SP mode are subjected to the most accurate, and computationally expensive, docking protocol. Molecules are selected for further analysis based on their final Glide-XP docking scores. frontiersin.org
Commonly used software suites for these simulations include Schrödinger (which contains the Glide module for docking), PyRx (which often utilizes AutoDock tools), and others. nih.govjbcpm.com
Analysis of Docking Results and Validation
The output of a docking simulation is a set of predicted binding poses for the ligand within the protein's active site, each with a corresponding docking score.
Binding Affinity and Scoring: The docking score is a numerical value, typically in kcal/mol, that estimates the binding affinity between the ligand and the protein. A more negative score generally indicates a stronger predicted binding interaction. These scores are crucial for ranking different compounds and prioritizing them for further experimental testing. rsc.orgfrontiersin.org For example, in a study targeting bacterial DNA gyrases, derivatives of this compound showed binding affinities ranging from -6.6 to -8.7 kcal/mol. rsc.orgresearchgate.net
To refine these binding energy predictions, post-docking calculations such as the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method can be applied. This technique provides a more accurate estimation of the free energy of binding. nih.gov
Ligand-Target Interactions: Beyond the score, a detailed examination of the binding pose reveals the specific molecular interactions responsible for the ligand's affinity. These can include:
Hydrogen Bonds: Crucial for specificity and strong binding. For instance, the antiviral activity of compound C50 against PVY was attributed to a stable hydrogen bond formed with the serine residue Ser125 of the coat protein. nih.gov
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein, which are significant drivers of binding. In the case of a chromene glycoside inhibitor of PknG, hydrophobic interactions were observed with multiple residues, including Ile86, Ala91, Ile157, and Met283. frontiersin.org
π-π Stacking and other π-interactions: Occur between aromatic rings on the ligand and protein.
Validation of In Silico Models: A critical aspect of computational studies is the validation of the docking results. This can be achieved by correlating the computational predictions with experimental data. A strong correlation between high docking scores and potent activity in in vitro biological assays provides confidence in the computational model. ufg.br Furthermore, experimental techniques can be used to confirm the predicted binding mode. For example, the functional importance of the Ser125 residue in PVY CP, identified through docking as a key interaction site for compound C50, was validated in vivo through site-directed mutagenesis. nih.gov
The table below summarizes the methodological aspects and findings from several in silico docking studies on this compound derivatives.
Table 1: Summary of In Silico Docking Studies on this compound Derivatives
| Target Protein (PDB ID) | Investigated Compound(s) | Docking Software/Method | Key Findings (Docking Score / Binding Energy) | Observed Interactions | Source(s) |
| E. coli DNA Gyrase (1AJ6) | Phenylimidazo[1,2-a]pyridine-chromene derivative (16h) | Not Specified | -8.7 kcal/mol | Not Specified | rsc.orgresearchgate.netnih.gov |
| S. aureus DNA Gyrase (3G7B) | Phenylimidazo[1,2-a]pyridine-chromene derivative (16h) | Not Specified | -8.7 kcal/mol | Not Specified | rsc.orgresearchgate.netnih.gov |
| Potato Virus Y Coat Protein (PVY CP) | Antiviral Chromene (C50) | Schrödinger (XP Docking); MM-GBSA | Docking Score: -5.999; MM-GBSA: -34.44 kcal/mol | Stable H-bond with Ser125 | nih.gov |
| Potato Virus Y Coat Protein (PVY CP) | Antiviral Chromene (C6) | Schrödinger (XP Docking); MM-GBSA | Docking Score: -6.045; MM-GBSA: -34.15 kcal/mol | Not Specified | nih.gov |
| M. tuberculosis PknG | Chromene glycoside (Hit 1) | Glide (HTVS, SP, XP) | -12.75 kcal/mol | Hydrophobic interactions with Ile86, Asp87, Ala91, etc. | frontiersin.org |
| Lanosterol 14-alpha demethylase | 2-Benzo rsc.orgresearchgate.netdioxol-5-yl-8-methoxy-3-nitro-2H-chromene | PyRx (AutoDock) | -8.7 kcal/mol | Not Specified | jbcpm.com |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2,2 Dimethyl 2h Chromenes
Correlations Between Structural Modifications and Biological Activity Profiles
SAR studies are fundamental to optimizing lead compounds. For 2,2-dimethyl-2H-chromene derivatives, a key strategy involves systematically altering different regions of a lead molecule and assessing the impact on its biological function. A prominent example is the investigation of analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a potent inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, which is a significant target in cancer therapy. nih.govnih.gov
In these studies, the lead molecule was dissected into distinct regions for modification. The this compound motif itself was typically preserved, acting as the foundational "privileged structure," while other areas, such as the arylsulfonamide group, were diversified. nih.gov Researchers synthesized a series of fifteen lipophilic analogs and tested their ability to inhibit HIF-1 transcriptional activity. nih.gov The results demonstrated that even subtle structural variations could lead to significant changes in inhibitory activity, with IC₅₀ values ranging from 1.5 to 17 μM. nih.gov This systematic approach allows for the identification of structural motifs that are critical for activity and those that can be modified to improve pharmacological properties like solubility or potency. nih.gov Such studies have been crucial in defining the structural requirements for anti-cancer activity in this class of compounds. nih.govresearchgate.net
Influence of Substituents on Pharmacological Potency
The nature and position of substituents on the this compound framework and its appended moieties play a decisive role in determining pharmacological potency. Using the HIF-1 inhibitor analogs as a case study, specific substituent effects become clear. nih.govnih.gov The analogs were designed by varying the amine component (Region 2) and the arylsulfonyl group (Region 1) while keeping the chromene core (Region 3) constant. nih.gov
The investigation revealed that:
Amine Substituent (Region 2): The choice of the amine group had a strong effect on potency. Among the three amines tested—propan-2-amine, aniline (B41778), and 4-fluoroaniline—the presence of propan-2-amine consistently conferred the strongest inhibitory effect on HIF-1 activated transcription. nih.govnih.gov
Arylsulfonyl Substituent (Region 1): The substitution pattern on the benzenesulfonyl group was also critical. A 3,4-dimethoxybenzenesulfonyl group proved to be the most effective for inhibiting reporter gene activity among the five different sulfonyl groups evaluated. nih.govnih.gov
These findings highlight that potency is not just dependent on the presence of the chromene scaffold, but on a synergistic combination of optimal substituents at specific positions. The data from these SAR studies are invaluable for guiding future design, pointing toward modifications that could enhance therapeutic efficacy. nih.gov
Table 1: Influence of Substituents on HIF-1 Pathway Inhibition This table summarizes the inhibitory concentration (IC₅₀) of various N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-R-arylsulfonamides, demonstrating the impact of different amine (R) and arylsulfonyl groups on potency. nih.gov
| Compound | Amine (Region 2) | Arylsulfonyl (Region 1) | IC₅₀ (μM) nih.gov |
| 5a | Propan-2-amine | 4-methoxybenzenesulfonyl | 2.0 |
| 5b | Propan-2-amine | 3,4-dichlorobenzenesulfonyl | 4.0 |
| 5c | Propan-2-amine | 4-nitrobenzenesulfonyl | 2.0 |
| 5d | Propan-2-amine | 4-cyanobenzenesulfonyl | 3.0 |
| 5e | Propan-2-amine | 3,4-dimethoxybenzenesulfonyl | 1.5 |
| 6a | Aniline | 4-methoxybenzenesulfonyl | 10 |
| 6b | Aniline | 3,4-dichlorobenzenesulfonyl | 17 |
| 6c | Aniline | 4-nitrobenzenesulfonyl | 12 |
| 6d | Aniline | 4-cyanobenzenesulfonyl | 15 |
| 6e | Aniline | 3,4-dimethoxybenzenesulfonyl | 8.0 |
| 7a | 4-fluoroaniline | 4-methoxybenzenesulfonyl | 5.0 |
| 7b | 4-fluoroaniline | 3,4-dichlorobenzenesulfonyl | 10 |
| 7c | 4-fluoroaniline | 4-nitrobenzenesulfonyl | 7.0 |
| 7d | 4-fluoroaniline | 4-cyanobenzenesulfonyl | 10 |
| 7e | 4-fluoroaniline | 3,4-dimethoxybenzenesulfonyl | 4.0 |
Exploration of Chemical Space Bearing the this compound Motif
To unlock the full therapeutic potential of the this compound motif, researchers have focused on expanding its chemical territory. nih.govelsevierpure.com This involves using the core scaffold as a starting point to generate a diverse collection of novel molecules with unique three-dimensional shapes and functionalities. nih.gov A key strategy in this exploration is diversity-oriented synthesis, which aims to create structurally complex and varied compounds from a common intermediate.
One successful exploration used 5-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde as a versatile building block. nih.govelsevierpure.com The o-hydroxy aldehyde group within this molecule served as a synthetic handle, allowing for the construction of new and distinct scaffolds. elsevierpure.com This approach led to the discovery of a novel and potent inhibitor of anoctamin-1 (ANO1), a chloride channel that is overexpressed in several types of cancer, including prostate and esophageal cancer. nih.govelsevierpure.com The lead compound from this library, (E)-1-(7,7-dimethyl-7H-furo[2,3-f]chromen-2-yl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one (designated 3n), exhibited an IC₅₀ value of 1.23 μM for ANO1 inhibition. elsevierpure.com This discovery demonstrates how exploring the chemical space around a privileged scaffold can uncover new biological activities and lead to potential treatments for different diseases. nih.gov
Molecular Hybridization and Bioisosterism Strategies in this compound Analog Design
Advanced molecular design principles, including molecular hybridization and bioisosterism, are frequently employed to refine the properties of this compound-based compounds. nsf.govtandfonline.com
Molecular Hybridization involves combining the chromene scaffold with other pharmacophores (active molecular fragments) to create a single hybrid molecule with potentially enhanced or dual activity. dokumen.pub This strategy was applied by synthesizing a series of chromene-hydrazone derivatives. nsf.gov Researchers combined the hydroxy-chromene core with various aryl, heteroaryl, and non-aryl hydrazones. nsf.gov This approach aims to leverage the known biological activities of both the chromene and hydrazone moieties to discover new agents with unique therapeutic profiles, such as anti-ferroptosis or antibacterial effects. nsf.gov
Bioisosterism is the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties. ufrj.br This is often done to improve pharmacokinetic properties, such as solubility, or to enhance target binding. ufrj.br In the context of this compound analogs, bioisosterism has been used to address challenges like poor water solubility, which hampered the in vivo delivery of early HIF-1 inhibitors. researchgate.nettandfonline.com For example, in the design of novel HIF-1 inhibitors, the N-phenyl group was replaced with an N-cyclobutyl group, and in some cases, the entire this compound moiety was replaced with a morpholinomethylphenyl group to improve water solubility without negatively affecting potency. tandfonline.com Another example is the consideration of benzochromene as a bioisostere for pyrano[3,2-c]chromene, a strategy used to design novel compounds with antiproliferative activity. researchgate.net
Design of Novel Scaffolds Incorporating 2,2-Dimethyl-2H-chromenes
Beyond simple substitution, the this compound unit serves as a foundational building block for the design of entirely new and more complex heterocyclic scaffolds. nih.govnih.gov This approach aims to present the key binding elements of the chromene in a novel three-dimensional arrangement, potentially leading to improved selectivity or novel mechanisms of action.
A prime example is the use of diversity-oriented synthesis to transform a chromene precursor into new fused ring systems. nih.govelsevierpure.com By utilizing the reactivity of 5-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, scientists were able to construct novel furo[2,3-f]chromene scaffolds. elsevierpure.com This work successfully expanded the chemical space and led to the identification of potent ANO1 inhibitors for cancer therapy. nih.gov
In another study focused on HIF-1 inhibitors, modifications were made to the benzopyran portion of the lead compound to generate new scaffolds. nih.gov A pyrano[3,2b]pyridine core was designed as an alternative to the original chromene ring. An analog incorporating this new scaffold (compound 26a) retained significant potency, with an IC₅₀ of 1.3 μM, demonstrating that the core chromene structure can be successfully evolved into more complex heterocyclic systems while preserving the desired biological activity. nih.gov These examples underscore the versatility of the this compound motif as a starting point for creating next-generation therapeutic agents.
Advanced Research Applications of 2,2 Dimethyl 2h Chromenes in Chemical Biology
2,2-Dimethyl-2H-chromenes as Probes for Biological Target Elucidation
The adaptability of the 2,2-dimethyl-2H-chromene core has enabled the design and synthesis of potent and selective modulators for various protein targets. These compounds have become invaluable tools for dissecting complex biological pathways and identifying potential therapeutic intervention points.
Inhibitors of Anoctamin1 (ANO1)
Anoctamin1 (ANO1), a calcium-activated chloride channel, is overexpressed in several types of cancer and plays a role in tumor development. elsevierpure.commdpi.com Consequently, it has emerged as a significant target for anticancer drug discovery. mdpi.com Researchers have synthesized and evaluated a variety of new chemical structures incorporating the this compound unit, leading to the discovery of potent and selective ANO1 inhibitors. elsevierpure.comnih.gov
Through diversity-oriented synthesis, a library of compounds was generated by modifying the 5-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde scaffold. elsevierpure.comnih.gov Biological screening of these compounds identified a particularly potent and selective ANO1 inhibitor. elsevierpure.comnih.gov This compound demonstrated significantly stronger inhibition of ANO1 compared to ANO2 and did not affect the activity of other channels like CFTR or intracellular calcium signaling. nih.gov Notably, this inhibitor reduced the viability of cancer cell lines with high ANO1 expression and promoted apoptosis by activating caspase 3 and cleaving PARP. elsevierpure.comnih.gov These findings underscore the potential of this compound-based inhibitors as research tools to probe ANO1 function and as potential leads for anticancer therapies targeting tumors that overexpress ANO1. elsevierpure.comnih.gov
| Compound ID | Target | Activity (IC₅₀) | Selectivity | Cellular Effect |
| Ani-FCC | ANO1 | 1.23 μM | 144-fold higher for ANO1 over ANO2 | Decreased cell viability and induced apoptosis in PC-3 and FaDu cells. nih.gov |
Succinate (B1194679) Dehydrogenase (SDH) Targeting Agents
Succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, has been identified as a potential target for antifungal agents. researchgate.netsemanticscholar.org Recent research has explored this compound derivatives as potential SDH inhibitors for the development of novel fungicides. researchgate.net
In a study focused on finding environmentally friendly antifungal compounds, several series of this compound derivatives were synthesized and evaluated for their activity against various phytopathogenic fungi. researchgate.net One of the synthesized compounds exhibited significant antifungal activity, completely inhibiting the spore germination of V. mali at a low concentration. researchgate.net Molecular docking studies suggested that the antifungal mechanism of this compound involves the inhibition of succinate dehydrogenase. researchgate.net This research points to the potential of the this compound scaffold in the development of targeted agents against SDH for agricultural applications.
Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists
The transient receptor potential melastatin 8 (TRPM8) channel is a well-known cold and menthol (B31143) sensor that is also implicated in various pathological conditions, including neuropathic pain and prostate cancer. rjptonline.orgresearchgate.net This has made it a target for the development of new therapeutic agents. rjptonline.org The this compound framework has been incorporated into molecules designed as TRPM8 antagonists.
While direct synthesis of this compound-based TRPM8 antagonists is an area of active research, the chromene moiety is recognized as a pharmacophore with potential for TRPM8 channel antagonism. researchgate.net Research has led to the development of highly potent and selective TRPM8 antagonists for the investigation of neuropathic pain, with some compounds exhibiting IC₅₀ values in the nanomolar range. medchemexpress.com The structural features of the this compound can be utilized to design novel antagonists to probe the physiological and pathological roles of TRPM8.
2,2-Dimethyl-2H-chromenes in Natural Product Synthesis and Analogue Development
The this compound ring system is a common motif in a wide array of bioactive natural products. squarespace.com Consequently, the development of efficient synthetic methods for its construction is of significant interest for the total synthesis of these complex molecules and the generation of novel analogues with potentially enhanced biological activities.
Total Synthesis of Precocenes and Related Insect Hormones
Precocenes, such as Precocene I and Precocene II, are naturally occurring this compound derivatives isolated from the plant Ageratum houstonianum. cdnsciencepub.com They exhibit potent anti-juvenile hormone activity in insects, making them valuable lead compounds for the development of insect control agents. tandfonline.com The synthesis of precocenes has been a target for synthetic chemists, leading to the development of various methodologies for the construction of the this compound core.
Several synthetic strategies have been employed to produce precocenes. One approach involves the palladium(II)-catalyzed intramolecular oxidative cyclization of 2-isoprenyl phenols. tandfonline.com Another method utilizes a one-pot reaction of a phenol (B47542) with an α,β-unsaturated aldehyde and phenylboronic acid, which proceeds through an orthoquinone-methide intermediate that undergoes electrocyclization to form the chromene ring. cdnsciencepub.comcdnsciencepub.com More recently, an efficient, single-step synthesis from a phenol and 3-methyl-2-butenal (B57294) has been developed using microwave irradiation, offering a mild and regioselective route to precocenes and other 2,2-dimethyl-2H-chromenes. squarespace.com This method has been successfully applied to the total synthesis of Precocene I and II. squarespace.com The development of these synthetic routes not only provides access to these important natural products but also enables the synthesis of a wide range of analogues for structure-activity relationship studies. nih.govnih.gov
| Natural Product | Key Synthetic Method | Starting Materials | Reference |
| Precocene I & II | Palladium(II)-catalyzed cyclization | 2-Isoprenyl phenols | tandfonline.com |
| Precocene I & II | Phenylboronic acid-mediated condensation | Phenol, α,β-unsaturated aldehyde | cdnsciencepub.comcdnsciencepub.com |
| Precocene I & II | Microwave-assisted condensation | Phenol, 3-methyl-2-butenal | squarespace.com |
Synthesis of Anti-HIV Chromene Derivatives (DCK and DCP Analogs)
The quest for potent anti-HIV agents has led to the exploration of various heterocyclic compounds, with this compound derivatives emerging as a promising class. unc.edu The synthesis of analogs of (3'R, 4'R)-di-O-(-)-camphanoyl-(+)-cis-khellactone (DCK) and (3'R, 4'R)-di-O-(-)-camphanoyl-2',2'-dimethyldihydropyrano[2,3-f]chromone (DCP) has been a significant focus of this research. unc.educore.ac.uk These compounds, which share the this compound core, have demonstrated notable anti-HIV activity. unc.edu
Initial research identified suksdorfin, a natural product with a this compound skeleton, as having anti-HIV properties. unc.edu This discovery spurred the synthesis and evaluation of a wide range of DCK and DCP analogs. unc.edunih.gov Modifications have been systematically introduced to the core structure to understand the structure-activity relationships (SAR) and to optimize the antiviral potency. nih.gov
Key findings from these studies include:
Ring-C Opened Analogs (seco-DCKs and seco-DCPs): Researchers have designed and synthesized novel ring-C opened analogs, known as seco-DCK and seco-DCP derivatives. nih.gov These modifications were prompted by the success of seco-DCK analogs which exhibited improved water solubility and favorable pharmacokinetic properties compared to the parent DCK compounds. nih.gov The synthesis of these analogs often involves retaining the 4'-camphanoyl ester substitution, which is deemed important for anti-HIV activity, while introducing diverse substituents at other positions. nih.gov
Potency and Therapeutic Index: Several synthesized seco-analogs have shown potent anti-HIV activity. For instance, 1'-O-Isopropoxy-2',3'-seco-3'-nor-DCP demonstrated significant potency against both wild-type HIV-1 and a multi-drug resistant strain, with EC50 values of 0.47 and 0.88 μM, respectively. duke.edu Another seco-DCK analog, compound 9, exhibited an EC50 value of 0.058 μM and a therapeutic index (TI) of 1000, surpassing the activity of the reference compound 4-methyl DCK. nih.gov
Improved Drug-like Properties: The seco-analogs generally possess a simplified structure, fewer hydrogen-bond acceptors, and lower log P values, contributing to better drug-like properties. nih.govnih.gov They have also shown enhanced chemical stability under acidic conditions compared to their parent DCK and DCP counterparts. duke.edu
The synthesis of the core 2,2-dimethyl-2H-chromone motif is a crucial step in the preparation of these anti-HIV agents. unc.edu Microwave-assisted one-pot reactions have been developed to improve the efficiency of this synthesis, significantly reducing reaction times and increasing yields compared to conventional methods. unc.edu
Table 1: Anti-HIV Activity of Selected this compound Derivatives
| Compound | Target | EC50 (µM) | Therapeutic Index (TI) | Source |
|---|---|---|---|---|
| 1'-O-Isopropoxy-2',3'-seco-3'-nor-DCP | HIV-1(NL4-3) | 0.47 | 96 | duke.edu |
| 1'-O-Isopropoxy-2',3'-seco-3'-nor-DCP | RTMDR strain | 0.88 | 51 | duke.edu |
| seco-DCK analog 9 | HIV-1IIIB | 0.058 | 1000 | nih.gov |
| 4-methyl DCK | HIV-1IIIB | 0.126 | 301.2 | nih.gov |
| 2-ethyl-DCP | HIV-1IIIB | - | - | nih.gov |
Derivatives with Antifungal Properties in Agrochemistry
The this compound scaffold is also a valuable template for the development of novel antifungal agents for agricultural applications. nih.govresearchgate.net Research in this area is driven by the need for environmentally friendly and effective fungicides to combat phytopathogenic fungi that cause significant crop losses. nih.govresearchgate.net
Studies have demonstrated that derivatives of this compound exhibit broad-spectrum antifungal activity. researchgate.netresearchgate.net For example, a series of novel this compound derivatives were designed and synthesized, with several compounds showing significant inhibitory activity against a range of plant pathogenic fungi at a concentration of 50 μg/mL. nih.govresearchgate.net
One particular compound, designated as 4j, displayed more potent antifungal activity against five different fungal strains than two commercially available fungicides, chlorothalonil (B1668833) and hymexazol. nih.gov The EC50 values for compound 4j against Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali, and Alternaria alternata were 6.3, 7.7, 7.1, 7.5, and 4.0 μg/mL, respectively. nih.gov
Furthermore, natural products containing the this compound skeleton, such as precocenes, have been investigated for their fungitoxic properties. mdpi.comnih.gov Synthetic analogs of precocenes I, II, and III have been prepared and evaluated, with some showing strong activity against fungi like Aspergillus niger and Rhizoctonia solani. mdpi.comnih.gov For instance, Precocene II exhibited EC50 values of 106.8 µg/mL and 4.94 µg/mL against these two fungi, respectively. nih.gov
The development of these chromene-based fungicides is promising, as they have been found to have low cytotoxicity, suggesting they could be safer alternatives to some existing chemical fungicides. nih.gov
Table 2: Antifungal Activity of this compound Derivative 4j
| Fungal Strain | EC50 (µg/mL) | Source |
|---|---|---|
| Fusarium solani | 6.3 | nih.gov |
| Pyricularia oryzae | 7.7 | nih.gov |
| Alternaria brassicae | 7.1 | nih.gov |
| Valsa mali | 7.5 | nih.gov |
| Alternaria alternata | 4.0 | nih.gov |
Photophysical Properties and Applications of 2,2-Dimethyl-2H-chromenes
Beyond their biological activities, 2,2-dimethyl-2H-chromenes possess fascinating photophysical properties that make them suitable for a range of advanced applications, including optical switching, bioimaging, and optoelectronics. acs.orgnih.govaip.org
Photochromism and Optical Switching Mechanisms
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. acs.org Certain 2,2-dimethyl-2H-chromenes exhibit this property, making them attractive candidates for applications such as optical switches and data storage. acs.orgmdpi.com
The photochromic behavior of these compounds involves the UV-light-induced cleavage of the C-O bond in the pyran ring, leading to a ring-opened, colored form. acs.org This process is often reversible, with the colored form returning to the original closed form either thermally or by irradiation with visible light. acs.org
For example, 8-N,N-dimethylamino-2,2-dimethyl-2H-pyrano[3,2-c]chromen-5-one and its derivatives have been studied for their photochromic processes. acs.org Upon UV irradiation, the initial absorption peak decreases, and a new absorption band appears at a longer wavelength, indicating the formation of the open form. acs.org The kinetics and thermodynamics of this ring-opening and closing process are influenced by the substituents on the chromene core. acs.org Furo-fused 2H-chromenes also exhibit photochromic behavior at room temperature, with the color of the photoinduced form being dependent on the substitution pattern. cdnsciencepub.comcdnsciencepub.com
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. nih.govoup.com This property is the opposite of the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorescent dyes. nih.gov
Recently, a new class of biocompatible AIE luminogens (BioAIEgens) based on the natural chromene scaffold has been developed. nih.govnih.gov These chromene derivatives, synthesized via green reactions in aqueous systems, exhibit AIE characteristics. nih.govnih.gov The propeller-like conformation of these molecules, centered on a nitrogen atom, is thought to contribute to their AIE properties. nih.gov
The fluorescence of these chromene-based AIEgens is dependent on their regiostructure, with 6-substituted derivatives showing a more significant red-shift in emission compared to their 7-substituted counterparts. oup.com This regiostructure-dependent fluorescence allows for the fine-tuning of their optical properties. oup.com These BioAIEgens have shown potential for applications in specific cellular imaging, such as targeting the endoplasmic reticulum. nih.gov
Fluorescent Probes and Optoelectronic Materials
The unique photophysical properties of 2,2-dimethyl-2H-chromenes have been exploited in the development of fluorescent probes for sensing and bioimaging. aip.org The chromene skeleton serves as a core structure for various fluorophores. aip.org For instance, dicyanomethylene-4H-chromene derivatives are known for their long emission wavelengths and are used in the construction of fluorescent probes. aip.org
Chromene-based probes have been designed for the detection of various biologically relevant analytes, including thiols. aip.org The "thiol-chromene" click reaction provides a selective and rapid method for thiol detection. aip.org Furthermore, chromene derivatives have been developed as near-infrared (NIR) AIE probes for imaging amyloid-beta plaques, which are associated with Alzheimer's disease. aip.org
In the field of optoelectronics, pyrano[3,2-c]chromene derivatives have been synthesized and studied for their charge transport and semiconducting properties. ijcce.ac.ir Density Functional Theory (DFT) calculations have shown that the electronic properties and absorption wavelengths of these materials can be tuned by introducing different substituents. ijcce.ac.ir The low electron reorganization energies of some of these derivatives suggest their potential use as n-type semiconductor materials in electronic devices. ijcce.ac.ir
Future Directions and Emerging Research Areas in 2,2 Dimethyl 2h Chromene Chemistry
Novel Synthetic Methodologies and Catalyst Development
The synthesis of 2,2-dimethyl-2H-chromenes has evolved significantly from classical methods like the reaction of coumarins with Grignard reagents or the thermal rearrangement of phenyl propargyl ethers. clockss.org Modern research focuses on catalyst-driven transformations that offer higher efficiency, selectivity, and broader substrate scope.
Emerging catalytic systems are a major thrust in this area. Transition metal catalysis, for instance, has introduced a variety of effective methods. uva.nl Gold catalysts, such as Ph3PAuNTf2, have been used for the cycloisomerization of aryl propargyl ethers. uva.nl Cobalt complexes, specifically [CoII(porphyrin)], have been shown to catalyze the reaction between salicyl-N-tosylhydrazones and terminal alkynes to form 2H-chromenes through a metallo-radical pathway. msu.eduuva.nl Other metals like ytterbium (using ytterbium triflate) and chromium (via Fischer-type carbene complexes) have also been successfully employed. msu.edu
Organocatalysis presents a metal-free alternative. For example, a [2.2.1]-bicyclic hydrazine (B178648) catalyst facilitates the ring-closing carbonyl-olefin metathesis (RCCOM) of O-allyl salicylaldehydes to produce 2H-chromenes. nih.gov This method is notable for directly converting aldehydes into the chromene core, avoiding extra steps required in traditional olefin metathesis. nih.gov The efficiency of such reactions can be highly dependent on the steric properties of the substrates. nih.gov
The table below summarizes and compares various modern catalytic approaches for the synthesis of 2,2-dimethyl-2H-chromene and related derivatives.
| Catalyst System | Reactants | Key Features | Reference |
| Ytterbium Triflate | Salicylaldehydes, 2-Methylpropene | Two-step process; Tolerates various substituents but has moderate overall yield. | msu.edu |
| [CoII(porphyrin)] | Salicyl-N-tosylhydrazones, Terminal Alkynes | Proceeds via a metallo-radical mechanism; Tolerates a wide range of substrates. | msu.eduuva.nl |
| Gold Catalysts (e.g., Ph3PAuNTf2) | Aryl Propargyl Ethers | Effective for cycloisomerization reactions. | uva.nl |
| Hydrazine Organocatalyst | O-allyl Salicylaldehydes | Ring-closing carbonyl-olefin metathesis (RCCOM); Direct conversion of aldehydes. | nih.gov |
| Eco-Zinc | Biomass-derived metallic elements | General and efficient method based on eco-catalysis principles. | msu.edu |
Advanced Mechanistic Insights into this compound Reactivity
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex pathways of chromene synthesis and reactivity. researchgate.netresearchgate.net
For instance, DFT calculations have been used to support the proposed metallo-radical mechanism in cobalt-catalyzed 2H-chromene synthesis. uva.nl These studies help to map the energy landscapes of catalytic cycles, identifying key intermediates and transition states, such as the Co(III)-carbene radical intermediate. uva.nl
Molecular Electron Density Theory (MEDT) has been applied to study the addition reactions of 2-aryl-3-nitro-2H-chromenes with nucleophiles like pyrazole. researchgate.net These theoretical investigations revealed that the reaction proceeds through the formation of a zwitterionic intermediate, followed by a clockss.orgoup.com-proton sigmatropic shift, rather than a concerted cycloaddition. researchgate.net Such insights are critical for predicting the regioselectivity and stereoselectivity of reactions involving chromene derivatives. researchgate.net
Future work in this area will likely involve more sophisticated computational models to study reaction dynamics, solvent effects, and the role of catalysts with greater accuracy, further bridging the gap between theoretical prediction and experimental outcomes.
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery and optimization processes. nih.goviapchem.org In the context of this compound chemistry, these technologies can be applied to predict reaction outcomes, optimize synthetic conditions, and forecast the biological and physicochemical properties of novel derivatives.
One promising approach is the use of Δ-learning models, where ML is used to predict a correction to a low-level, computationally inexpensive energy calculation to achieve high-level accuracy. rsc.orgresearchgate.net A "Δ2-learning" model can predict high-level activation energies based on low-level geometries, which could significantly speed up the process of identifying viable synthetic routes for new chromene derivatives without the need for costly high-level quantum chemistry calculations for every potential reaction. rsc.orgresearchgate.net
Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, powered by ML algorithms like random forests or deep neural networks, can be developed to predict the biological activities (e.g., antifungal, anticancer) or properties (e.g., solubility, toxicity) of new this compound analogs. iapchem.orgmdpi.com These predictive models can screen large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving considerable time and resources. nih.govmdpi.com
Exploration of Untapped Biological Targets and Pathways
Derivatives of this compound are known to possess a wide array of biological activities, including antifungal, anticancer, antioxidant, and neuroprotective effects. researchgate.netnih.govnih.govnih.gov However, the specific molecular targets and biochemical pathways through which many of these compounds exert their effects remain to be fully elucidated.
Future research will focus on identifying these currently untapped targets. For example, while some antifungal this compound derivatives are suggested to target succinate (B1194679) dehydrogenase (SDH), further investigation is needed to confirm this and explore other potential mechanisms. researchgate.net In oncology, a novel this compound derivative was identified as a potent inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, a critical regulator in cancer progression. nih.gov Further studies could explore its direct binding target within this pathway and investigate its efficacy against other HIF-dependent cancers.
In the area of neuroprotection, certain benzopyran derivatives have shown promise in mitigating the effects of ischemia, which involves complex cell death signaling pathways triggered by oxidative stress and increased intracellular calcium. nih.govrsc.org Future work should aim to pinpoint the specific proteins or signaling cascades modulated by these compounds to protect neurons from ischemic damage. Identifying these targets will not only clarify the mechanism of action but also enable the rational design of more potent and selective therapeutic agents based on the this compound scaffold.
Development of Environmentally Benign and Sustainable this compound Chemistry
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. nih.gov For this compound synthesis, this involves moving away from hazardous reagents and solvents and developing more energy-efficient processes. researchgate.net
Microwave-assisted synthesis has emerged as a powerful green tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. researchgate.netmdpi.com The preparation of various bioactive chromenes from their corresponding propargyl ethers has been successfully achieved under microwave conditions. researchgate.net
The use of eco-friendly solvents and catalysts is another key area of development. nih.gov Research into catalyst-based approaches with minimal environmental impact, such as the use of reusable catalysts or those derived from biomass, is gaining traction. msu.edunih.gov For example, "eco-zinc" catalysis utilizes biomass-derived metallic elements for the efficient synthesis of 2H-chromenes. msu.edu These sustainable methods reduce waste and reliance on toxic materials, aligning the synthesis of valuable chromene derivatives with environmental stewardship. nih.govresearchgate.net
The table below highlights some green synthetic strategies for chromene synthesis.
| Green Chemistry Approach | Description | Advantages | Reference |
| Microwave Irradiation | Use of microwave energy to heat reactions. | Reduced reaction times, higher yields, increased energy efficiency. | researchgate.netresearchgate.netmdpi.com |
| Ultrasound Synthesis | Use of ultrasonic waves to promote chemical reactions. | Enhanced reaction rates and yields under mild conditions. | nih.govresearchgate.net |
| Eco-friendly Solvents | Replacement of hazardous organic solvents with greener alternatives (e.g., water, ethanol). | Reduced environmental pollution and health risks. | nih.gov |
| Environmentally Benign Catalysts | Use of non-toxic, reusable, or biomass-derived catalysts. | Minimized waste, improved sustainability, and lower environmental impact. | msu.edunih.gov |
Q & A
Q. What is the role of the 2,2-dimethyl-2H-chromene scaffold in medicinal chemistry, and how is it structurally optimized for biological activity?
The this compound scaffold is a privileged structure in drug design due to its stability, lipophilicity, and ability to interact with biological targets like hypoxia-inducible factor 1 (HIF-1). Structural optimization involves modifying substituents in three regions:
- Region 1 : Aromatic sulfonyl groups (e.g., 3,4-dimethoxybenzenesulfonyl) for steric and electronic tuning .
- Region 2 : Amine substituents (e.g., isopropylamine, aniline) to modulate binding affinity .
- Region 3 : Retention of the this compound core for scaffold integrity . Methodological Insight: Use Claisen cyclization and alkylation reactions for synthesis, followed by HRE-luciferase reporter assays to validate HIF-1 inhibition .
Q. What synthetic routes are commonly employed to prepare this compound derivatives?
Key steps include:
- Claisen cyclization : To construct the chromene ring from substituted phenols and allyl alcohols .
- Sulfonamide coupling : Reacting N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]amine with diverse sulfonyl chlorides (e.g., 2,5-dichlorobenzenesulfonyl chloride) .
- Purification : Column chromatography (ethyl acetate/hexane gradients) and HPLC to ensure >95% purity . Example: Compound 5c (4-fluoro-N-isopropyl derivative) achieved 99% purity via HPLC .
Q. How are this compound derivatives characterized for structural and functional validation?
- NMR/HRMS : Confirm regiochemistry and substituent placement (e.g., δ 1.45 ppm for dimethyl groups in H NMR) .
- Biological assays : Dose-dependent HIF-1 inhibition (IC 1.5–17 μM) using HRE-luciferase reporter cells (e.g., LN229-V6R glioblastoma line) .
- Solubility profiling : Quantify aqueous solubility (<15 μg/mL at pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How does this compound inhibit HIF-1 transcriptional activity at the molecular level?
- Mechanism : Downregulates HIF-1α protein levels under hypoxia (1% O) by promoting proteasomal degradation, validated via Western blot .
- Dose dependency : IC values correlate with sulfonyl group electronegativity (e.g., 3,4-dimethoxybenzenesulfonyl enhances potency) .
- Experimental Design: Use LN229-V6R cells transfected with hypoxia-responsive luciferase and LacZ reporters; normalize data to β-galactosidase activity .
Q. What structural modifications improve the pharmacological profile of this compound derivatives?
- Lipophilicity vs. solubility : Introducing polar groups (e.g., 4-fluoro) in Region 1 improves solubility but reduces membrane permeability .
- Amine substitution : Isopropylamine (Region 2) maximizes HIF-1 inhibition, while bulky aryl groups reduce activity .
- Optimization Strategy: Balance logP (3.5–4.5) and aqueous solubility via prodrug formulations or nanoparticle encapsulation .
Q. How can researchers resolve contradictions in SAR data for this compound analogs?
- Case study : Discrepancies in IC values for 5a (26% yield) vs. 5e (17 μM activity) arise from steric hindrance in Region 1 .
- Resolution: Perform molecular docking to map steric clashes and validate with isothermal titration calorimetry (ITC) .
Q. What preclinical models validate the anti-cancer efficacy of this compound derivatives?
- In vivo models : Glioblastoma, uveal melanoma, and pancreatic cancer xenografts show tumor growth inhibition at 10–50 mg/kg doses .
- Translational gap: Poor solubility necessitates Cremophor EL-based formulations for in vivo delivery .
Methodological Resources
-
HIF-1 Reporter Assay : Use LN229-V6R cells with pBI-GL VEGF HRE V6R plasmid; measure luciferase activity post-24h hypoxia .
-
SAR Analysis : Compare IC trends across substituents (Table 1, ):
Compound Region 1 (Sulfonyl) Region 2 (Amine) IC (μM) 5a 2,5-dichloro Isopropyl 17.0 6e 3,4-dimethoxy Phenyl 1.5 -
Statistical Tools : ImageJ for Western blot densitometry; GraphPad Prism for dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
